2-bromo-3-chloro-5-methylbenzoic acid
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Overview
Description
2-Bromo-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-chloro-5-methylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents like acetic acid or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-chloro-5-methylbenzoic acid is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-5-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylbenzoic acid
- 3-Bromo-5-chloro-2-methylbenzoic acid
- 2-Amino-3-bromo-5-methylbenzoic acid
Uniqueness
2-Bromo-3-chloro-5-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and chlorine atoms on the benzene ring allows for diverse chemical transformations and applications .
Properties
CAS No. |
1510148-27-2 |
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Molecular Formula |
C8H6BrClO2 |
Molecular Weight |
249.5 |
Purity |
95 |
Origin of Product |
United States |
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